

Chemical and physical properties of 4-Hydroxyphenylpyruvic acid

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4-Hydroxyphenylpyruvic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **4-Hydroxyphenylpyruvic acid** (4-HPPA), a pivotal intermediate in the metabolism of aromatic amino acids. This document summarizes its core characteristics, details its role in biological pathways, and offers comprehensive experimental protocols for its analysis and study.

Chemical and Physical Properties

4-Hydroxyphenylpyruvic acid is a keto acid that plays a crucial role in the tyrosine catabolism pathway.^{[1][2]} It is formed from L-tyrosine through the action of tyrosine aminotransferase and is subsequently converted to homogentisic acid by the enzyme 4-hydroxyphenylpyruvate dioxygenase.^{[3][4][5]}

Identifiers and Structure

Property	Value	Source(s)
IUPAC Name	3-(4-hydroxyphenyl)-2-oxopropanoic acid	[4] [5] [6] [7]
Synonyms	p-Hydroxyphenylpyruvic acid, (p-Hydroxyphenyl)pyruvic acid, HPPA	[3] [4] [6]
CAS Number	156-39-8	[3] [6] [8]
Chemical Formula	C ₉ H ₈ O ₄	[3] [4] [6]
Molecular Weight	180.16 g/mol	[6] [9]
SMILES	<chem>OC(=O)C(=O)Cc1ccc(O)cc1</chem>	[3] [5] [10]
InChI Key	KKADPXVIOXHVKN- UHFFFAOYSA-N	[3] [5] [10]

Physicochemical Data

Property	Value	Source(s)
Physical State	Solid, off-white to tan crystalline powder	[6] [11] [12]
Melting Point	219-220 °C (with decomposition)	[4] [5] [6] [9] [10] [12] [13]
Boiling Point	~380.8 °C at 760 mmHg (Predicted)	[9] [13]
Solubility	Moderately soluble in water. Soluble in ethanol (50 mg/mL), methanol, and acetonitrile.	[3] [10] [11] [13] [14]
pKa (Strongest Acidic)	2.91 - 2.98	[7] [15]
Polar Surface Area	74.6 Å ²	[7] [15]

Biological Role: The Tyrosine Metabolism Pathway

4-HPPA is a key intermediate in the catabolic pathway of tyrosine. This pathway is essential for the breakdown of excess tyrosine and the production of fumarate and acetoacetate, which can then enter central metabolic pathways.[16][17] Disruptions in this pathway can lead to metabolic disorders such as tyrosinemia type III.[1][2]



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Figure 1. Tyrosine Metabolism Pathway

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **4-Hydroxyphenylpyruvic acid**, as well as for related enzyme assays.

Synthesis of 4-Hydroxyphenylpyruvic acid

This protocol is adapted from a general procedure for the synthesis of α -keto acids.

Materials:

- 4-Hydroxybenzaldehyde
- N-acetylglycine
- Sodium acetate
- Acetic anhydride
- Methanol
- Acetone

- 1 M Hydrochloric acid (HCl)
- Deionized water
- Round-bottom flasks, magnetic stir bar, water condenser, filtration apparatus

Procedure:

Step 1: Synthesis of the Azlactone Intermediate

- In a 25-mL round-bottom flask, combine 4-hydroxybenzaldehyde (5 mmol), N-acetylglycine (6 mmol), and sodium acetate (6 mmol).
- Add 3 mL of acetic anhydride to the mixture.
- Equip the flask with a magnetic stir bar and a water condenser.
- Heat the mixture with stirring at 80°C for 4 hours, then increase the temperature to 100°C for 1 hour.
- Allow the reaction mixture to cool to room temperature and stir for 12 hours.
- Add 5 mL of ice-cold water to precipitate the product.
- Isolate the solid product by vacuum filtration and wash with approximately 5 mL of cold water.
- Dry the solid under vacuum. This intermediate is used directly in the next step.

Step 2: Hydrolysis to the Pyruvic Acid

- In a 50-mL round-bottom flask, dissolve 2 mmol of the dried intermediate from Step 1 in 10 mL of a 1:1 (v/v) mixture of water and acetone.
- Stir the mixture under reflux for 4 hours.
- Remove the volatile solvents by rotary evaporation.
- Place the flask in a refrigerator overnight to facilitate crystallization.

- Isolate the product by vacuum filtration.
- Transfer the collected solid to a flask containing 10 mL of 1 M HCl.
- Stir the mixture under reflux for 6 hours.
- Concentrate the solution by rotary evaporation.
- Place the flask in a refrigerator overnight to allow for the crystallization of **4-Hydroxyphenylpyruvic acid**.
- Collect the crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum.^[4]

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of 4-HPPA in various samples, including biological fluids.

Instrumentation and Columns:

- HPLC system with a UV or Mass Spectrometry (MS) detector.
- A reverse-phase C18 column (e.g., Atlantis C18) is commonly used.^{[13][18]}

Mobile Phase and Gradient:

- A typical mobile phase consists of a mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid for MS compatibility.^[3]
- A gradient elution may be necessary to achieve optimal separation from other components in a complex mixture.

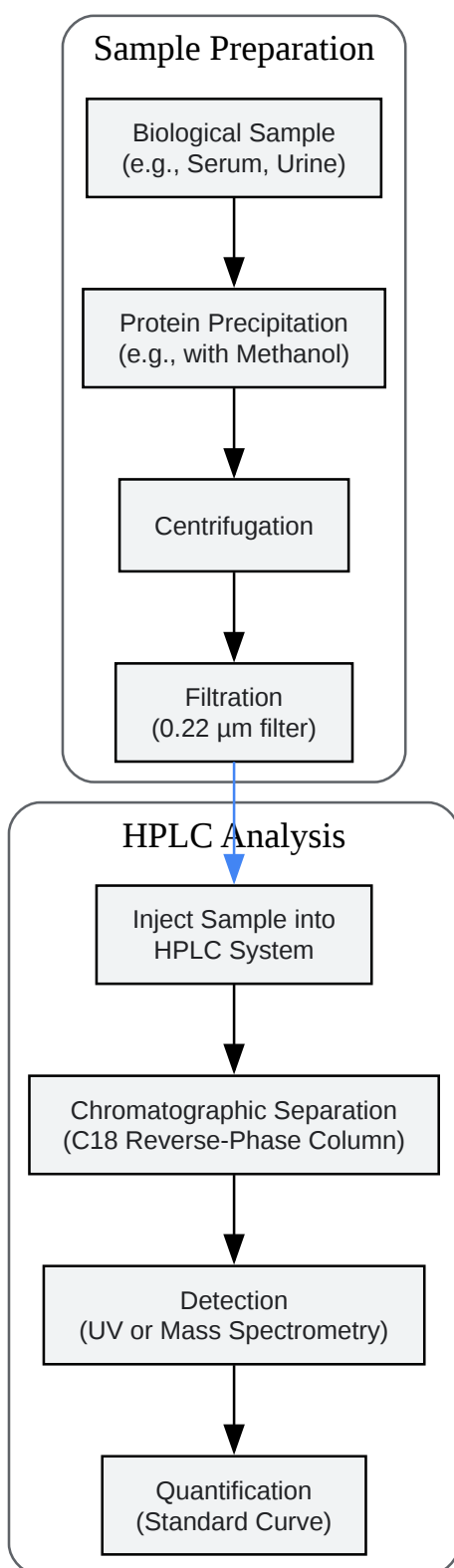
Sample Preparation:

- For biological samples such as serum or urine, protein precipitation is required. This can be achieved by adding a solvent like methanol.^[19]

- Centrifuge the sample to pellet the precipitated proteins.
- Filter the supernatant through a 0.22 μm or 0.45 μm syringe filter before injection into the HPLC system.

General HPLC Method:

- Equilibrate the column with the initial mobile phase composition.
- Inject the prepared sample.
- Run the gradient program to separate the analytes.
- Detect 4-HPPA using a UV detector (wavelength can be optimized, typically around 280 nm) or a mass spectrometer in negative ionization mode.[\[13\]](#)[\[18\]](#)
- Quantify the concentration of 4-HPPA by comparing its peak area to a standard curve prepared with known concentrations of a 4-HPPA standard.



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Figure 2. HPLC Analysis Workflow

Tyrosine Aminotransferase (TAT) Enzyme Assay

This fluorometric assay measures the activity of Tyrosine Aminotransferase (TAT), the enzyme that produces 4-HPPA from tyrosine.

Principle: The transamination of tyrosine by TAT produces glutamate. The glutamate is then used in a subsequent enzymatic reaction to convert a non-fluorescent probe into a fluorescent product. The rate of fluorescence increase is proportional to the TAT activity.[\[20\]](#)

Materials:

- Tyrosine Aminotransferase Activity Assay Kit (e.g., from Abcam or similar suppliers)[\[20\]](#)
- 96-well white microplate
- Fluorometric plate reader (Ex/Em = 535/587 nm)
- Tissue or cell lysates containing TAT

Procedure:

- **Sample Preparation:** Homogenize tissue or cells in the provided assay buffer. Centrifuge to pellet debris and collect the supernatant (lysate). Determine the protein concentration of the lysate.[\[20\]](#)
- **Reagent Preparation:** Prepare all kit reagents (assay buffer, substrates, developer, enzyme mix, probe, and standard) according to the kit's instructions.[\[20\]](#)
- **Standard Curve:** Prepare a glutamate standard curve in the 96-well plate.[\[20\]](#)
- **Assay Reaction:**
 - Add samples, positive controls, and background controls to the appropriate wells.
 - Add the reaction mix containing the TAT substrates and the probe to the wells.
 - Immediately start measuring the fluorescence in kinetic mode at room temperature for 60-90 minutes.[\[20\]](#)

- Calculation: Calculate the TAT activity based on the rate of fluorescence increase, after subtracting the background, and by comparing it to the standard curve.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Enzyme Assay

This colorimetric assay can be used to screen for inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), the enzyme that metabolizes 4-HPPA.

Principle: A recombinant E. coli strain expressing HPPD is used. This strain can convert tyrosine, via 4-HPPA, into homogentisate, which then spontaneously oxidizes to form a soluble melanin-like pigment. The amount of pigment produced is proportional to the HPPD activity. Inhibitors of HPPD will reduce pigment formation.[6]

Materials:

- Recombinant E. coli expressing HPPD
- Culture medium
- L-tyrosine
- 96-well microplate
- Spectrophotometer (to measure absorbance of the pigment)
- HPPD inhibitors (for screening)

Procedure:

- Cell Culture: Grow the recombinant E. coli strain to a suitable optical density.
- Assay Setup:
 - Immobilize the E. coli cells in a matrix (e.g., agarose) within the wells of a 96-well microplate.
 - Add the substrate (L-tyrosine) to initiate the reaction.

- For inhibitor screening, add different concentrations of the test compounds to the wells.
- Incubation: Incubate the plate to allow for pigment production.
- Measurement: Measure the absorbance of the soluble brown pigment produced in each well using a spectrophotometer.
- Analysis: A decrease in pigment production in the presence of a test compound indicates inhibition of HPPD. The potency of the inhibitor can be determined by testing a range of concentrations.[6]

Safety Information

4-Hydroxyphenylpyruvic acid is considered a hazardous substance.[20] It may be harmful if swallowed, inhaled, or absorbed through the skin and can cause skin and eye irritation.[9][18][21] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[18] Work should be conducted in a well-ventilated area or a fume hood.[18] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9][18][20][21]

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